6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 1040662-49-4
Cat. No.: VC2617311
Molecular Formula: C13H11Cl2N5O
Molecular Weight: 324.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040662-49-4 |
|---|---|
| Molecular Formula | C13H11Cl2N5O |
| Molecular Weight | 324.16 g/mol |
| IUPAC Name | 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H11Cl2N5O/c1-20-12-8(6-16-20)11(18-13(15)19-12)17-7-3-4-10(21-2)9(14)5-7/h3-6H,1-2H3,(H,17,18,19) |
| Standard InChI Key | FTXDKWWLXUQBPF-UHFFFAOYSA-N |
| SMILES | CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)Cl |
| Canonical SMILES | CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)Cl |
Introduction
Structural Characteristics and Chemical Properties
Basic Identification Data
6-Chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is characterized by the following chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1040662-49-4 |
| Molecular Formula | C13H11Cl2N5O |
| Molecular Weight | 324.16 g/mol |
| IUPAC Name | 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
| InChI | InChI=1S/C13H11Cl2N5O/c1-20-12-8(6-16-20)11(18-13(15)19-12)17-7-3-4-10(21-2)9(14)5-7/h3-6H,1-2H3,(H,17,18,19) |
| InChIKey | FTXDKWWLXUQBPF-UHFFFAOYSA-N |
Structural Features
The compound features a fused-ring system consisting of pyrazole and pyrimidine components, which forms the characteristic pyrazolo[3,4-d]pyrimidine scaffold. Key structural elements include:
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A chlorine atom at position 6 of the pyrazolo[3,4-d]pyrimidine core
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A methyl group at position 1 of the pyrazole ring
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A 3-chloro-4-methoxyphenyl group connected via an amine linkage at position 4 of the pyrimidine ring
This structural configuration contributes to the compound's biological activity profile, particularly its potential interaction with various enzymatic targets.
Synthesis Methodologies
Synthetic Routes
Based on established methodologies for related compounds, the synthesis may involve the following key steps:
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Formation of the pyrazolo[3,4-d]pyrimidine core structure
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Introduction of the chlorine substituent at position 6
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Incorporation of the methyl group at position 1
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Addition of the 3-chloro-4-methoxyphenyl group at position 4 via nucleophilic substitution
Research on related compounds suggests that the core structure formation often involves the condensation of appropriate pyrimidine and pyrazole derivatives, followed by chlorination and subsequent substitution reactions . Detailed synthetic pathways for similar compounds, such as those described for other pyrazolo[3,4-d]pyrimidine derivatives, involve reactions under reflux conditions with specific reagents and solvents to achieve the desired transformations .
Biological Activities and Pharmacological Properties
General Biological Profile
The pyrazolo[3,4-d]pyrimidine class, to which 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs, exhibits diverse biological activities including:
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Anticancer properties
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Antiparasitic effects
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Antifungal activity
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Enzyme inhibition capabilities
Proposed Mechanism of Action
The anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives is believed to be associated with their ability to inhibit various kinases involved in cell proliferation and survival pathways. The structural features of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, particularly the presence of the chloro-methoxyphenyl substituent, may enhance its interaction with specific molecular targets such as enzymes or receptors involved in cancer cell growth.
Structure-Activity Relationships
Key Structural Determinants of Activity
The biological activity of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is influenced by specific structural features:
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The pyrazolo[3,4-d]pyrimidine core provides a scaffold that can interact with various biological targets
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The chlorine atom at position 6 may enhance binding affinity to target proteins
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The methyl group at position 1 can influence the electronic properties of the molecule
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The 3-chloro-4-methoxyphenyl substituent likely contributes to the compound's hydrophobic interactions and target selectivity
Comparison with Related Compounds
Structural variations in pyrazolo[3,4-d]pyrimidine derivatives lead to differences in biological activity profiles. The table below compares the target compound with structurally related derivatives:
| Compound | Structural Difference | Potential Impact on Activity |
|---|---|---|
| 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Reference compound | Baseline activity |
| N-(4-chloro-2-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Dimethylmorpholine at position 6 instead of chlorine; Different phenyl substitution pattern | May reduce metabolic degradation; Altered binding specificity |
| 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Lacks the 3-chloro substituent on the phenyl ring | Potentially decreased binding affinity to specific targets |
| N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Lacks the 6-chloro substituent | May exhibit different selectivity profile |
Research suggests that the electronic and steric properties conferred by these structural variations significantly influence the compounds' interactions with biological targets, potentially affecting their efficacy and selectivity.
Research Applications and Future Directions
Current Research Status
Current research on 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds is primarily focused on:
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Evaluating their potential as anticancer agents
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Investigating their mechanisms of action
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Optimizing their structures to enhance biological activity and selectivity
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Exploring their utility as research tools in biochemical studies
A recent study evaluated novel pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative activity against the NCI 60 human cancer cell line panel, with promising results for several compounds in this class . This suggests ongoing interest in developing these compounds as potential therapeutic agents.
Future Research Directions
Future research directions for 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may include:
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Detailed structure-activity relationship studies to optimize its pharmacological properties
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Investigation of specific molecular targets and binding mechanisms
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Evaluation of its efficacy in combination with established anticancer agents
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Assessment of its pharmacokinetic and toxicological profiles
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Development of novel synthetic routes to enhance production efficiency
Given the promising biological activities observed for similar compounds, continued research into this specific derivative may yield valuable insights for drug development efforts .
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